1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound with significant potential in medicinal chemistry and pharmaceuticals. The compound features a unique structure that includes a dihydropyrazinone core, which is known for its biological activity. Its molecular formula is with a molecular weight of approximately 345.86 g/mol. This compound is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure, and it also contains sulfur and chlorine, which contribute to its chemical reactivity and potential biological interactions.
The synthesis of 1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can be approached through various methods, typically involving multi-step reactions.
Methods:
Technical Details:
The molecular structure of 1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can be described using various structural representations:
CC(C1=CN(C(=O)C2=C(N=C(N2)C=C1)C=C(C=C2)Cl)S(C)C)C
NNKBITUGJPDKGJ-UHFFFAOYSA-N
1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions typical for heterocyclic compounds:
Reactions:
Technical Details:
The mechanism of action for 1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is primarily related to its interactions with biological targets:
Process:
Data:
Experimental data on melting point, boiling point, and specific reactivity profiles are essential for practical applications but may vary based on synthesis methods and purity levels.
1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in ongoing research efforts aimed at discovering new therapeutic agents.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: